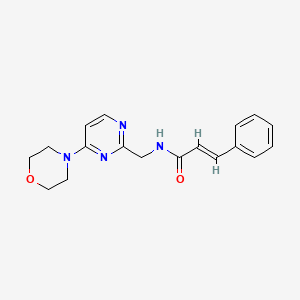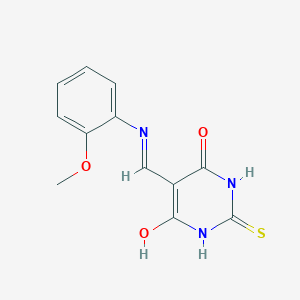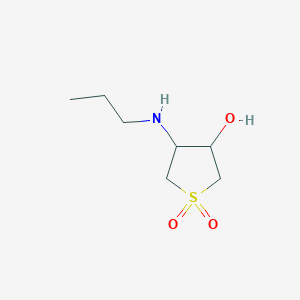![molecular formula C22H17ClF3N3 B2957832 2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole CAS No. 339101-23-4](/img/structure/B2957832.png)
2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a benzimidazole derivative with various substituents. Benzimidazoles are a class of heterocyclic aromatic organic compounds with a fused benzene and imidazole ring structure. They are important in a variety of fields including pharmaceuticals, agrochemicals, and dyes .
Molecular Structure Analysis
The benzimidazole core of the molecule is planar due to the conjugated pi system. The presence of the trifluoromethyl group, chloro group, and pyridinyl group can significantly affect the electronic properties of the molecule .Chemical Reactions Analysis
Benzimidazoles are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and coordination with metal ions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of electronegative atoms like nitrogen, chlorine, and fluorine could result in the compound having polar characteristics .Aplicaciones Científicas De Investigación
Kinase Inhibition for Cancer Therapy
This compound is structurally related to pexidartinib , a kinase inhibitor drug used for the treatment of symptomatic tenosynovial giant cell tumor (TGCT), a rare type of joint tumor . It acts by inhibiting multiple receptor tyrosine kinases, including CSF-1R, c-Kit, and Flt-3, which are often implicated in cancerous growths . The structural similarity suggests potential applications in designing new anticancer drugs targeting these kinases.
Crystallography and Solid-State Chemistry
The crystal structure of related compounds has been determined, which aids in understanding the intermolecular interactions within the solid state . This information is crucial for the development of pharmaceuticals, as it can influence drug solubility, stability, and formulation.
Pharmaceutical Formulation
Knowledge of the crystal structure and intermolecular interactions can be applied to optimize pharmaceutical formulations . This compound’s structural data can guide the development of more effective drug delivery systems, ensuring stability and bioavailability.
Synthetic Chemistry Research
The compound’s synthesis involves complex organic transformations, which can be studied to improve synthetic methodologies . Research in this area can lead to more efficient and environmentally friendly synthetic routes for similar compounds.
Mecanismo De Acción
Target of Action
It is known that fluorinated pyridines have found applications in the pharmaceutical and agrochemical industries . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of these compounds .
Mode of Action
It’s worth noting that the presence of a trifluoromethyl group can significantly influence the reactivity of the compound . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Biochemical Pathways
The presence of fluorine and fluorine-containing moieties in organic compounds has been associated with many recent advances in the agrochemical, pharmaceutical, and functional materials fields .
Pharmacokinetics
The presence of fluorine in organic compounds can influence their pharmacokinetic properties, including bioavailability .
Result of Action
The presence of fluorine in organic compounds can influence their biological activities .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-chloropyridin-3-yl)-5,6-dimethyl-1-[[3-(trifluoromethyl)phenyl]methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClF3N3/c1-13-9-18-19(10-14(13)2)29(21(28-18)17-7-4-8-27-20(17)23)12-15-5-3-6-16(11-15)22(24,25)26/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTVJWWNTLPNMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)C3=C(N=CC=C3)Cl)CC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-([1,1'-biphenyl]-4-carbonyl)-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2957752.png)
![(2S)-2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-3-phenylpropanoic acid](/img/structure/B2957753.png)

![2,4,7,8-Tetramethyl-6-[2-(2-oxopropoxy)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2957755.png)
![3-[[(4-Fluorophenyl)sulfonylamino]methyl]benzoic acid](/img/structure/B2957756.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2957761.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2957762.png)

![Tert-butyl 5-amino-2-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B2957766.png)
![4-benzoyl-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2957767.png)
![N-(benzo[d]thiazol-2-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2957768.png)
